molecular formula C28H26N2O5 B2811789 ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114646-67-1

ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2811789
CAS No.: 1114646-67-1
M. Wt: 470.525
InChI Key: YUIPDQOPYNGSCA-UHFFFAOYSA-N
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Description

This quinoline-based compound features a 6-carboxylate ester, a 4-methoxyphenyl group at position 2, and a carbamoylmethoxy substituent at position 4 linked to a 4-methylphenyl group. The ethyl ester group enhances lipophilicity, while the carbamoyl moiety may improve target binding via hydrogen bonding .

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-28(32)20-9-14-24-23(15-20)26(16-25(30-24)19-7-12-22(33-3)13-8-19)35-17-27(31)29-21-10-5-18(2)6-11-21/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIPDQOPYNGSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an arylamine with an α-keto acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Formation of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

    Attachment of the p-Tolylamino Group: The p-tolylamino group can be introduced through a nucleophilic substitution reaction using p-toluidine and an appropriate leaving group.

    Formation of the Oxo Group: The oxo group can be introduced through oxidation of the corresponding alcohol using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide)

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxo groups

    Reduction: Formation of alcohols or amines

    Substitution: Formation of quinoline derivatives with different substituents

    Hydrolysis: Formation of carboxylic acids and alcohols

Scientific Research Applications

ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Features and Substitution Patterns

The table below compares key structural and functional attributes of the target compound with analogs from the literature:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (approx.) Reported Activity
Ethyl 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate (Target) 2: 4-MeO-Ph; 4: carbamoylmethoxy; 6: COOEt Ester, carbamate, methoxy ~500 g/mol Inferred P-gp inhibition
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) 2: Ph; 4: COOMe; 6: OMe Ester, methoxy ~335 g/mol P-gp inhibition (IC₅₀: ~2 µM)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2: 4-Cl-Ph; 3: 4-MeO-Ph; 4: NH₂ Amino, chloro, methoxy ~400 g/mol Anticancer (cell line assays)
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2: 4-Cl-Ph; 4: 3,4-diMeO-Ph; 6: OMe; 3: Me Methoxy, chloro, methyl ~450 g/mol Antimicrobial activity
6-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid 4: COOH; 6: SO₂NH(4-EtO-Ph); 2: OH Sulfonamide, hydroxy, carboxylic acid ~470 g/mol Enzyme inhibition
Key Observations:
  • Substitution at Position 2 : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with chloro (electron-withdrawing in 4k) or phenyl (neutral in 6a), influencing electronic properties and steric bulk .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target enhances membrane permeability compared to the carboxylic acid in , though the latter may exhibit stronger target affinity due to ionization .

Physicochemical Properties

  • Lipophilicity (logP): The target’s ethyl ester and 4-methylphenyl group likely increase logP compared to 6a (methyl ester) or 4k (polar amino group), favoring blood-brain barrier penetration .
  • Solubility : The carbamoyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., ), though less than sulfonamide or carboxylic acid derivatives .

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